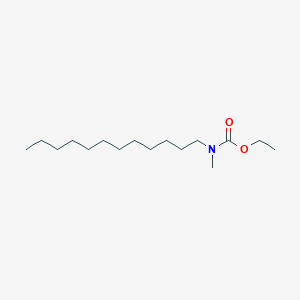

Ethyl dodecyl(methyl)carbamate

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

918934-55-1 |

|---|---|

Molekularformel |

C16H33NO2 |

Molekulargewicht |

271.44 g/mol |

IUPAC-Name |

ethyl N-dodecyl-N-methylcarbamate |

InChI |

InChI=1S/C16H33NO2/c1-4-6-7-8-9-10-11-12-13-14-15-17(3)16(18)19-5-2/h4-15H2,1-3H3 |

InChI-Schlüssel |

ICGHIYRPSFNJMG-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCN(C)C(=O)OCC |

Herkunft des Produkts |

United States |

Structural Elucidation and Spectroscopic Characterization of Ethyl Dodecyl Methyl Carbamate Derivatives

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and functional groups present in ethyl dodecyl(methyl)carbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of organic molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to obtain a comprehensive structural assignment of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the expected signals would correspond to the ethyl, dodecyl, and methyl groups attached to the carbamate (B1207046) functionality.

Ethyl Group: A triplet corresponding to the methyl protons (-CH₃) and a quartet for the methylene (B1212753) protons (-OCH₂-) are anticipated.

Dodecyl Group: A complex multiplet for the long alkyl chain methylene protons (-CH₂-) and a distinct signal for the terminal methyl group (-CH₃) are expected. The methylene group attached to the nitrogen (-NCH₂-) would appear as a triplet.

N-Methyl Group: A singlet for the methyl protons directly bonded to the nitrogen atom (-NCH₃) is characteristic.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Carbonyl Carbon: The carbamate carbonyl carbon (C=O) is expected to resonate in the downfield region.

Alkyl Carbons: Distinct signals for the carbons of the ethyl, dodecyl, and N-methyl groups are observed in the aliphatic region of the spectrum.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to establish connectivity between protons and carbons.

COSY: This experiment reveals proton-proton couplings, helping to confirm the sequence of protons within the ethyl and dodecyl chains.

HSQC: This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethyl -CH₃ | ~1.2 | ~14 |

| Ethyl -OCH₂- | ~4.1 | ~61 |

| N-CH₃ | ~2.9 | ~34 |

| N-CH₂- (Dodecyl) | ~3.2 | ~50 |

| Dodecyl -(CH₂)₁₀- | ~1.2-1.6 | ~22-32 |

| Dodecyl -CH₃ | ~0.9 | ~14 |

| Carbonyl C=O | - | ~156 |

Note: These are predicted values based on analogous compounds and may vary slightly in experimental data.

Mass Spectrometry (MS) Analysis (EI-MS, ESI-MS, GC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.

Electron Ionization Mass Spectrometry (EI-MS): This hard ionization technique often leads to extensive fragmentation, providing a characteristic fingerprint of the molecule. Common fragmentation pathways for carbamates include cleavage of the C-O and C-N bonds adjacent to the carbonyl group. For this compound, characteristic fragments would arise from the loss of the ethoxy group, the dodecyl(methyl)amino group, or parts of the dodecyl chain.

Electrospray Ionization Mass Spectrometry (ESI-MS): As a soft ionization technique, ESI-MS typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. chemicalbook.com This is particularly useful for confirming the molecular weight of the parent compound.

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds. While some carbamates can be thermally labile, GC-MS can be employed for the analysis of this compound, often after derivatization to improve volatility and thermal stability. hmdb.ca

Interactive Data Table: Expected Mass Spectral Fragments for this compound

| Fragment Ion | Proposed Structure | Expected m/z |

| [M]⁺ | [C₁₆H₃₃NO₂]⁺ | 271 |

| [M - OCH₂CH₃]⁺ | [C₁₄H₂₈N]⁺ | 210 |

| [M - N(CH₃)(C₁₂H₂₅)]⁺ | [C₃H₅O₂]⁺ | 73 |

| [C₁₂H₂₅]⁺ | Dodecyl cation | 169 |

| [CH₃N=CH₂]⁺ | 44 |

Note: The relative intensities of these fragments will depend on the ionization technique and energy.

Chromatographic Separation Techniques for Compound Purification and Analysis

Chromatographic techniques are essential for the purification of synthesized this compound and for the analysis of its purity.

Column Chromatography (CC) and Thin Layer Chromatography (TLC)

Column Chromatography (CC): This is a preparative technique used to separate and purify large quantities of a compound from a mixture. A stationary phase, typically silica (B1680970) gel or alumina, is packed into a column, and a mobile phase (eluent) is passed through it. The separation is based on the differential adsorption of the components of the mixture to the stationary phase. For this compound, a non-polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate, would likely be employed.

Thin Layer Chromatography (TLC): TLC is a rapid and sensitive analytical technique used to monitor the progress of reactions and to determine the purity of a compound. A thin layer of stationary phase on a plate is used, and the separation principle is the same as in column chromatography. The separated spots can be visualized under UV light if the compound is UV-active, or by using staining reagents. For carbamates, various stains can be used for visualization, including potassium permanganate (B83412) or iodine vapor. ajrconline.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of compounds. It utilizes a high-pressure pump to pass a liquid solvent containing the sample mixture through a column filled with a solid adsorbent material.

For the analysis of this compound, a reversed-phase HPLC method would be suitable. nih.gov In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. epa.gov Detection can be achieved using a UV detector if the compound has sufficient UV absorbance, or more commonly with a mass spectrometer (LC-MS) for higher sensitivity and specificity.

Interactive Data Table: Typical HPLC Parameters for Carbamate Analysis

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detector | UV at a suitable wavelength or Mass Spectrometer |

| Column Temperature | Ambient or slightly elevated (e.g., 30 °C) |

Note: These are general parameters and would need to be optimized for the specific analysis of this compound.

Gas Chromatography (GC)

Gas Chromatography (GC) is a cornerstone analytical technique for the separation and analysis of volatile and semi-volatile compounds. In the context of carbamates, including long-chain derivatives like this compound, GC analysis presents both opportunities and challenges. The primary challenge lies in the thermal lability of many carbamate compounds, which can lead to degradation in the high-temperature environment of the GC injector and column. proquest.comtaylorfrancis.com However, with appropriate methodological adjustments, GC, particularly when coupled with mass spectrometry (GC-MS), offers a powerful tool for the structural elucidation and quantification of these compounds. scispec.co.thnih.gov

Researchers have developed various strategies to mitigate the thermal degradation of carbamates during GC analysis. These include the use of derivatization techniques to create more thermally stable analogs, as well as the optimization of injection techniques, such as programmed temperature vaporization (PTV) injectors, which allow for a gentler transfer of the analyte onto the column. proquest.com Another approach involves "flash methylation" in the injector port, which can produce more stable methylated derivatives of the carbamates suitable for chromatographic separation. scispec.co.th

The choice of the chromatographic column is critical for achieving good separation of carbamate derivatives. Capillary columns with a variety of stationary phases are employed, with the selection depending on the polarity of the target analytes. For instance, columns like the HP-5ms, a low-polarity phase, have been successfully used for the separation of a range of carbamate pesticides. youngin.com The temperature program of the GC oven is another key parameter that is optimized to ensure adequate separation of the components in a mixture. A typical program involves an initial isothermal period followed by a gradual increase in temperature to elute compounds with higher boiling points. scispec.co.thoiv.int

Detection in GC analysis of carbamates can be achieved using various detectors. A Nitrogen-Phosphorus Detector (NPD) is highly sensitive and selective for nitrogen-containing compounds like carbamates. youngin.com However, for unambiguous identification and structural confirmation, mass spectrometry (MS) is the detector of choice. GC-MS allows for the acquisition of mass spectra for each separated compound, providing valuable information about its molecular weight and fragmentation pattern, which is essential for structural elucidation. proquest.comscispec.co.thnih.gov Selected Ion Monitoring (SIM) mode in GC-MS can be used to enhance sensitivity and selectivity for target analytes. oiv.int

While specific GC analytical methods for this compound are not extensively detailed in the available literature, the general principles and methodologies applied to other carbamates provide a solid foundation for its analysis. The research findings for analogous compounds, as detailed in the following tables, illustrate the typical chromatographic conditions employed.

Detailed Research Findings

The following tables summarize the instrumental conditions and retention data from various studies on the GC analysis of different carbamate compounds. This data provides a reference for the development of a specific method for this compound.

| Parameter | Condition |

|---|---|

| Column | SGE BPX-50, 60 m x 0.25 mm ID, 0.25 µm film thickness |

| Oven Program | 70°C (1 min), then 10°C/min to 300°C (6 min) |

| Injector Temperature | 250°C |

| Carrier Gas | Helium |

| Column Flow | 1.2 mL/min |

| Detector | Thermo Scientific PolarisQ Ion Trap MS |

| Ion Source Temperature | 250°C |

| Parameter | Condition |

|---|---|

| Column | HP-5ms, 30 m x 0.32 mm x 0.25 µm |

| Inlet Temperature | 250°C |

| Detector Temperature | 320°C |

| Carrier Gas | Helium |

| Oven Program | 90°C (1 min), 30°C/min to 180°C, 5°C/min to 220°C, 30°C/min to 280°C (2 min) |

| Parameter | Condition |

|---|---|

| Column | Capillary fused silica, 30 m x 0.25 mm ID, 0.25 µm Carbowax 20M type |

| Injector Temperature | 180°C |

| Carrier Gas | Helium at 1 mL/min |

| Oven Program | 40°C (0.75 min), then 10°C/min to 60°C, then 3°C/min to 150°C |

| GC/MS Interface | Transfer line at 220°C |

| Compound | Retention Time (min) |

|---|---|

| Methyl carbamate (MC) | 6.11 |

| t-butanol (Internal Standard) | 6.40 |

| Ethyl carbamate (EC) | 8.36 |

| Compound | Retention Time (min) |

|---|---|

| Ethyl Carbamate (EC) | 11.2 |

| Butyl Carbamate (BC) (Internal Standard) | 12.2 |

Theoretical and Computational Chemistry Investigations of Ethyl Dodecyl Methyl Carbamate Systems

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and chemical reactivity of a molecule. These methods, rooted in quantum mechanics, can predict a wide range of molecular properties, from geometries and vibrational frequencies to electronic and thermodynamic characteristics.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. For a molecule like Ethyl dodecyl(methyl)carbamate, DFT calculations would typically commence with geometry optimization. This process seeks the lowest energy conformation of the molecule by iteratively adjusting the positions of its atoms. A common approach involves using a functional, such as B3LYP, paired with a basis set like 6-311+G(2d,p), which provides a good description of electron correlation and polarization effects. The calculations are often performed in a simulated solvent environment, using models like the Integral Equation Formalism Polarizable Continuum Model (IEFPCM), to mimic real-world conditions.

Once the geometry is optimized, frequency analysis is performed to confirm that the structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies. These calculations also yield thermodynamic properties such as enthalpy, entropy, and Gibbs free energy. Furthermore, DFT is employed to compute various electronic properties that are crucial for understanding reactivity. These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are central to the molecular orbital analysis discussed in the next section. Molecular electrostatic potential (MEP) maps can also be generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack.

A representative table of optimized geometric parameters for a model carbamate (B1207046) system, calculated using DFT, is presented below. Note that these are illustrative values for a related, smaller carbamate to demonstrate the type of data obtained.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | 1.23 | - | - |

| C-N | 1.36 | - | - |

| O-C(ethyl) | 1.34 | - | - |

| N-C(methyl) | 1.46 | - | - |

| N-C(dodecyl) | 1.47 | - | - |

| O=C-N | - | 125.0 | - |

| C-N-C(methyl) | - | 118.0 | - |

| C-N-C(dodecyl) | - | 120.0 | - |

| O=C-N-C(methyl) | - | - | 180.0 |

| O=C-N-C(dodecyl) | - | - | 0.0 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The frontier molecular orbitals, namely the HOMO and LUMO, are of particular interest. The HOMO represents the orbital from which an electron is most likely to be donated, and its energy is related to the molecule's ionization potential. The LUMO is the orbital that is most likely to accept an electron, and its energy is related to the electron affinity. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and stability of a molecule; a smaller gap generally implies higher reactivity.

The table below provides hypothetical, yet representative, values for the frontier orbital energies and related quantum chemical descriptors for this compound, as would be derived from DFT calculations.

| Descriptor | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap | 5.7 |

| Ionization Potential | 6.5 |

| Electron Affinity | 0.8 |

| Electronegativity | 3.65 |

| Chemical Hardness | 2.85 |

| Electrophilicity Index | 2.34 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Molecular Dynamics Simulations and Conformational Studies

While quantum chemical calculations provide detailed information about the static electronic structure of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. For a flexible molecule like this compound, with its long dodecyl chain, MD simulations are essential for exploring its conformational landscape.

A typical MD simulation would involve placing the molecule in a simulation box filled with a solvent, such as water, to mimic physiological or environmental conditions. The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates. The simulation then proceeds by integrating the equations of motion over a series of small time steps, generating a trajectory of the molecule's movement.

Structure-Activity Relationship (SAR) Modeling for Mechanistic Insights

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity or other properties. These models are invaluable for understanding the mechanisms of action and for designing new molecules with desired properties.

For a compound like this compound, a SAR study would involve synthesizing and testing a series of structurally related analogs. These analogs would feature systematic variations in different parts of the molecule, such as the length of the alkyl chain, the nature of the substituents on the nitrogen atom, and the ester group.

A QSAR model would then be developed to mathematically relate the structural features of these analogs to their measured activity. This is achieved by calculating a set of molecular descriptors for each compound. These descriptors can be categorized as:

1D descriptors: Based on the chemical formula (e.g., molecular weight).

2D descriptors: Based on the 2D structure (e.g., topological indices, connectivity indices).

3D descriptors: Based on the 3D conformation (e.g., molecular shape, surface area).

Quantum chemical descriptors: Derived from quantum chemical calculations (e.g., HOMO/LUMO energies, atomic charges).

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that links these descriptors to the biological activity. A robust QSAR model can provide insights into the key structural features that govern the activity of the compounds. For instance, a model might reveal that the length of the alkyl chain is positively correlated with activity up to a certain point, after which a decrease is observed (a "cutoff" effect), or that the presence of an electron-withdrawing group on the nitrogen atom enhances activity. Such insights are crucial for understanding the mechanism of action at a molecular level and for the rational design of more potent and selective compounds.

The following table illustrates the types of descriptors that would be used in a hypothetical QSAR study of this compound and its analogs.

| Compound | Molecular Weight ( g/mol ) | LogP | HOMO Energy (eV) | Predicted Activity (pIC50) |

| Analog 1 (C8) | 215.34 | 3.5 | -6.6 | 5.2 |

| Analog 2 (C10) | 243.40 | 4.5 | -6.55 | 5.8 |

| This compound (C12) | 271.45 | 5.5 | -6.5 | 6.3 |

| Analog 3 (C14) | 299.50 | 6.5 | -6.48 | 6.1 |

| Analog 4 (C16) | 327.56 | 7.5 | -6.47 | 5.7 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Enzymatic Interactions and Biotransformation Mechanisms of Carbamates

Cholinesterase Interaction Mechanisms

Carbamates are well-established inhibitors of cholinesterases, including Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE). Their mechanism is analogous to that of the natural substrate, acetylcholine, involving the acylation of a serine residue within the enzyme's active site. researchgate.netresearchgate.net However, the resulting carbamoylated enzyme is hydrolyzed at a much slower rate, leading to a temporary or "pseudo-irreversible" inhibition of the enzyme. researchgate.netnih.govresearchgate.net

The active site of AChE is situated at the base of a deep and narrow gorge, approximately 20 Å deep. nih.govnih.gov The binding of a carbamate (B1207046) inhibitor like Ethyl dodecyl(methyl)carbamate involves its entry into this gorge. The interaction is governed by the inhibitor's structural features. The N-substituted groups on the carbamoyl (B1232498) moiety are critical determinants of binding affinity and selectivity. nih.gov

For N-alkyl carbamates, the length and structure of the alkyl chain significantly influence the rate of carbamylation (kᵢ). nih.gov The long, lipophilic dodecyl chain of this compound would be expected to form extensive hydrophobic interactions within the gorge. Studies on various N-alkyl carbamates show a complex relationship between chain length and inhibitory potency, suggesting a delicate balance between optimal hydrophobic contact and steric fit within the confined space of the AChE active site. nih.govnih.gov While stereoselectivity is a known factor for chiral carbamates, it is not applicable to the achiral structure of this compound. nih.gov

In contrast to AChE, the active site gorge of BuChE is wider and more flexible, allowing it to accommodate bulkier ligands. nih.gov This structural difference suggests that BuChE inhibition is generally less affected by the size of the N-alkyl substituents on the carbamate. nih.gov Consequently, this compound, with its large N-dodecyl group, may exhibit a different inhibitory profile against BuChE compared to AChE. Many carbamate derivatives show a preference for BuChE over AChE. researchgate.netmdpi.com The binding of inhibitors to the BuChE active site is stabilized by interactions such as π-stacking and alkyl-π interactions with aromatic residues. researchgate.netmdpi.comresearchgate.net The dodecyl chain would likely engage in significant van der Waals and hydrophobic interactions within the broader active site of BuChE.

The inhibition of cholinesterases by carbamates proceeds via a two-step mechanism. nih.gov First, the carbamate forms a reversible complex with the enzyme, followed by the transfer of its carbamoyl group to the active site serine, releasing the alcohol or phenol leaving group. researchgate.netnih.gov This carbamylation step inactivates the enzyme.

The enzyme's activity is restored through the hydrolysis of the carbamoyl-enzyme bond, a process known as decarbamoylation or reactivation. nih.gov The rate of this reactivation (kᵣ) is highly dependent on the structure of the carbamoyl moiety, specifically the substituents on the nitrogen atom. nih.govnih.gov An increase in the size and steric bulk of these substituents dramatically slows the rate of decarbamoylation. For this compound, the presence of two substituents on the nitrogen (methyl and dodecyl) would result in a very slow reactivation rate, leading to prolonged enzyme inhibition.

The following table, based on data from studies on human AChE, illustrates the effect of increasing the size of N-alkyl groups on the decarbamoylation rate constant.

| Carbamoyl Group | Decarbamoylation Rate Constant (k₂₁) (min⁻¹) | Relative Half-Life |

| N-monomethyl- | 0.018 | 1x |

| N,N-dimethyl- | 0.0049 | ~4x |

| N-ethyl-N-methyl- | 0.00026 | ~70x |

| N,N-diethyl- | 0.000022 | ~800x |

| (Data derived from studies on various carbamates reacting with human acetylcholinesterase) |

Given this trend, the N-dodecyl-N-methylcarbamoyl group from this compound would be expected to have an even slower decarbamoylation rate than the N,N-diethyl derivative, resulting in a very stable carbamoylated enzyme.

Steric hindrance plays a crucial role in the potency of carbamate inhibitors. In the confined active site of AChE, the large N-dodecyl group of this compound would create significant steric effects. This could influence the initial binding and proper orientation required for the carbamylation reaction. nih.gov While long alkyl chains can enhance binding through hydrophobic interactions, excessive bulk can also hinder access to the catalytic serine residue. nih.gov

Furthermore, steric bulk is a primary factor in slowing the decarbamoylation (reactivation) step. The distortion of the active site, particularly the acyl pocket, by bulky N,N-disubstituted carbamoyl groups is thought to be the reason for the dramatically reduced hydrolysis rate. nih.gov This effect is expected to be pronounced for this compound, making it a potent, long-acting cholinesterase inhibitor due to the very slow enzyme reactivation.

Carbamate Hydrolase (Urethanase) Enzyme Kinetics and Specificity

Carbamate hydrolases, also known as urethanases, are enzymes that catalyze the hydrolysis of carbamates, representing a key detoxification pathway. nih.gov These enzymes break the ester linkage, yielding an alcohol, an amine, and carbon dioxide. researchgate.net The kinetics and specificity of these enzymes are critical to their function.

Carbamate hydrolases exhibit significant substrate specificity. nih.gov An enzyme that efficiently degrades one type of carbamate may be completely inactive against another. nih.gov For example, the hydrolase CehA shows distinct preferences for bicyclic, monocyclic, or linear carbamates depending on key amino acid residues in its structure. nih.gov Another enzyme, AmeH, was found to hydrolyze the oxime carbamate methomyl but showed no activity against N-methyl carbamates like carbofuran or carbaryl. nih.gov

There is no specific research available on the hydrolysis of this compound by known carbamate hydrolases. However, its degradation would depend on whether the enzyme's active site can accommodate the substrate's unique structure. The long, hydrophobic dodecyl chain is a major structural feature that would need to fit within the enzyme's substrate-binding pocket. The N,N-disubstitution pattern is another key factor that would influence recognition and catalysis.

The table below shows the substrate specificity for the carbamate hydrolase AmeH, illustrating the narrow spectrum of activity typical of such enzymes.

| Substrate | Relative Activity (%) |

| Methomyl | 100 |

| Carbaryl | No Activity Detected |

| Isoprocarb | No Activity Detected |

| Aldicarb | No Activity Detected |

| Carbofuran | No Activity Detected |

| Oxamyl | No Activity Detected |

| (Data adapted from studies on AmeH from Aminobacter aminovorans MDW-2) nih.gov |

This high degree of specificity implies that a dedicated hydrolase would likely be required for the efficient biotransformation of a structurally distinct compound like this compound.

Kinetic Parameters of Carbamate Hydrolysis (Km, Vmax)

The enzymatic hydrolysis of carbamates is a critical detoxification pathway, and its efficiency can be described by the Michaelis-Menten kinetic parameters: the Michaelis constant (Km) and the maximum reaction velocity (Vmax). Km represents the substrate concentration at which the reaction rate is half of Vmax, indicating the enzyme's affinity for the substrate. A lower Km value suggests a higher affinity. Vmax reflects the maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate.

Table 1: Examples of Kinetic Parameters for Carbamate-Metabolizing Enzymes

| Enzyme | Substrate | Km | Vmax / kcat | Source |

|---|---|---|---|---|

| Carbaryl Hydrolase (CarH) | Carbaryl | 38.01 ± 2.81 μM | 0.33 ± 0.01 s⁻¹ (kcat) | researchgate.net |

| Ethyl Carbamate Hydrolase (ECH) | Ethyl Carbamate | 9.38 mM | Not Specified | nih.gov |

| Carbamate Kinase | Carbamate | 80 µM | 92 moles/31,000 g x sec | researchgate.net |

Influence of Environmental Factors on Enzyme Activity (pH, Temperature)

The catalytic activity of enzymes responsible for carbamate hydrolysis is profoundly influenced by environmental factors, primarily pH and temperature. libretexts.org These factors affect the enzyme's three-dimensional structure, which is crucial for its function.

pH: Enzyme activity is typically highest within a narrow pH range, known as the optimal pH. Deviations from this optimum can lead to a decrease in activity and, in extreme cases, irreversible denaturation of the enzyme. For carbamate hydrolases, the optimal pH is generally in the neutral to alkaline range. For example, the carbaryl hydrolase from Agrobacterium sp. XWY-2 has an optimal pH of 8.0. researchgate.net Similarly, a carbamate hydrolase from Aminobacter aminovorans MDW-2, AmeH, exhibits high activity between pH 6.5 and 9.0. nih.gov The rate of chemical hydrolysis of carbamates is also pH-dependent, with increased degradation rates observed at higher pH values. researchgate.net

Temperature: Temperature also plays a critical role in enzyme activity. As temperature increases, the rate of enzymatic reactions generally increases until an optimal temperature is reached. Beyond this point, the enzyme's activity rapidly declines due to thermal denaturation. The optimal temperature for carbaryl hydrolase was found to be 30°C. researchgate.net In another example, an ethyl carbamate hydrolase (ECH) demonstrated high thermal stability, retaining over 99% of its activity between 20-50°C and showing activity even at temperatures as high as 80°C. nih.gov

Table 2: Optimal Conditions for Carbamate Hydrolase Activity

| Enzyme | Optimal pH | Optimal Temperature (°C) | Source |

|---|---|---|---|

| Carbaryl Hydrolase (CarH) | 8.0 | 30 | researchgate.net |

| AmeH | 6.5 - 9.0 | Not Specified | nih.gov |

| Ethyl Carbamate Hydrolase (ECH) | Not Specified | 20 - 50 (High Stability) | nih.gov |

Cytochrome P450-Mediated Metabolism Pathways

The cytochrome P450 (CYP) superfamily of enzymes is a primary system responsible for the oxidative metabolism of a wide array of xenobiotics, including carbamate insecticides. nih.govacs.orgacs.org These enzymes play a crucial role in the detoxification of foreign compounds. mdpi.com A single carbamate compound can be metabolized by different CYP isoenzymes, leading to various metabolites. mdpi.com The involvement of P450 in carbamate metabolism has been recognized for decades, with early studies showing that P450 inhibitors could counteract resistance to carbamates in insects. acs.orgacs.org

N-Hydroxylation and Subsequent Decomposition Pathways

A key metabolic pathway for carbamates mediated by cytochrome P450 is N-hydroxylation. nih.gov This process involves the introduction of a hydroxyl group onto the nitrogen atom of the carbamate. For primary and secondary amines, which are structurally related to the N-methyl group in many carbamates, the preferred mechanism for N-hydroxylation by CYPs is a hydrogen abstraction and rebound mechanism. nih.gov In this mechanism, the rebound step is often the rate-limiting step. nih.gov

The N-hydroxy metabolite can be unstable and undergo further decomposition. The specific decomposition pathways can vary depending on the structure of the carbamate. While the direct N-hydroxylation of this compound has not been specifically detailed, the general mechanism for related compounds suggests this is a probable metabolic route.

Formation of Reactive Metabolites via P450

The metabolism of carbamates and other xenobiotics by cytochrome P450 can sometimes lead to the formation of reactive metabolites. nih.gov These are chemically reactive species that can covalently bind to cellular macromolecules like proteins and nucleic acids, potentially leading to cellular damage and toxicity. rsc.org

For example, the enzymatic oxidation of ethyl carbamate by P450 2E1 has been shown to produce vinyl carbamate, which can be further oxidized to an epoxide. nih.gov This epoxide is a reactive intermediate that can form adducts with DNA. nih.gov Although the formation of reactive metabolites from this compound has not been specifically documented, the general principles of P450-mediated metabolism suggest that the formation of such intermediates is a possibility. The generation of reactive metabolites is a critical consideration in assessing the toxicological profile of any compound metabolized by the cytochrome P450 system.

Advanced Analytical Methodologies for Carbamate Detection and Quantification Methodology Focus

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development and Optimization

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a cornerstone and a reference method for the determination of many carbamates. who.int Due to the thermally labile nature of some carbamates, method development often focuses on preventing degradation within the chromatographic system. scispec.co.thtaylorfrancis.com For many carbamate (B1207046) analyses, sample cleanup using techniques like extraction over diatomaceous earth is employed to minimize matrix interference. who.int In some cases, derivatization techniques, such as flash alkylation in the injector port, are utilized to create more thermally stable analogs suitable for GC analysis. scispec.co.th

Optimization of GC-MS parameters is critical for achieving reliable results. This includes the selection of an appropriate capillary column, injector temperature, carrier gas flow rate, and oven temperature program. oiv.intcvuas.de

Table 1: Example GC-MS Operating Conditions for Carbamate Analysis

| Parameter | Condition | Source |

| Injector | Programmable Temperature Vaporizer (PTV), Splitless Mode | cvuas.de |

| Injector Program | 50°C (1 min), ramp at 14.5°C/s to 250°C, hold for 5 min | cvuas.de |

| Column | ZB-WAX (30 m x 0.25 mm x 0.25 µm) | cvuas.de |

| Carrier Gas | Helium at 1.2 mL/min (constant flow) | cvuas.de |

| Oven Program | 40°C (0.75 min), ramp at 10°C/min to 60°C, then 3°C/min to 150°C | oiv.int |

| MS Ion Source | Electron Ionization (EI) at 70 eV, 230°C | oiv.int |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan | oiv.int |

Selective Ion Monitoring (SIM) Approaches

For trace-level quantification, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode is the predominant approach. who.intoiv.int This technique significantly enhances sensitivity and selectivity by monitoring only specific ions characteristic of the target analyte, thereby reducing background noise from matrix components. nih.govnih.govdoi.org The choice of ions is based on the mass spectrum of the carbamate; for ethyl carbamate, the molecular ion (m/z 89) is often weak, so fragment ions like m/z 62, 74, and 44 are used for identification and quantification. acs.org The ion at m/z 62 is frequently chosen for quantification purposes. oiv.intacs.org

To ensure accuracy, an isotopically labeled internal standard, such as ethyl-d5 carbamate, is almost universally employed. oiv.intnih.gov This standard co-elutes with the target analyte but is distinguished by its mass, allowing for precise correction of any analyte loss during sample preparation and injection. who.int

Table 2: Ions Monitored in SIM Mode for Ethyl Carbamate Analysis

| Compound | Role | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) | Source |

| Ethyl carbamate | Analyte | 62 | 74 | oiv.int |

| Propyl carbamate | Internal Standard | 62 | 74 | oiv.int |

| Butyl carbamate | Internal Standard | 62 | 74 | oiv.int |

| Ethyl-d5 carbamate | Internal Standard | 64 | - | oiv.int |

Multidimensional Gas Chromatography/Mass Spectrometry (MDGC/MS)

For exceptionally complex samples such as alcoholic beverages, single-dimension GC may not provide sufficient resolution to separate the target carbamate from interfering matrix components. who.intacs.org Multidimensional gas chromatography (MDGC/MS) offers a powerful solution to this challenge. acs.orgchromatographyonline.com This technique utilizes two columns with different stationary phases. acs.org A specific segment, or "heart-cut," of the effluent from the first column containing the analyte of interest is selectively transferred to a second column for further separation. acs.org

This process effectively removes co-eluting matrix components, leading to cleaner chromatograms and more accurate quantification. acs.org A cryo trap is often employed between the two columns to refocus the analyte band before it enters the second column, ensuring sharp peaks. who.int

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Techniques

Effective sample preparation is paramount for the reliable analysis of carbamates, serving to isolate analytes from the sample matrix, minimize interference, and concentrate the sample to meet detection limit requirements. nih.gov

Liquid-liquid extraction (LLE) is a traditional technique where the aqueous sample is extracted with an immiscible organic solvent. nih.gov Dichloromethane is a frequently used solvent for the extraction of various carbamates from beverages and other food matrices. nih.govdoi.orgnih.gov

Solid-phase extraction (SPE) is a more modern and widely adopted technique that offers advantages in terms of reduced solvent consumption, higher sample throughput, and improved cleanup efficiency. nih.govnih.gov The methodology involves passing the sample through a cartridge containing a solid adsorbent. For ethyl carbamate, diatomaceous earth-based sorbents are commonly used. nih.gov The sample is loaded onto the column, interfering compounds are washed away, and the target carbamates are then eluted with a small volume of an organic solvent, such as dichloromethane. oiv.int For other carbamate pesticides, C18 or porous organic polymer sorbents are effective. nih.govresearchgate.net

Table 4: Comparison of Extraction Techniques for Carbamates

| Technique | Principle | Common Materials | Advantages | Source |

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | Solvents: Dichloromethane, Petroleum ether | Simple, well-established. | nih.govnih.gov |

| Solid-Phase Extraction (SPE) | Partitioning of analyte between a solid sorbent and a liquid phase. | Sorbents: Diatomaceous earth, C18, Porous Organic Polymers | High recovery, reduced solvent use, high throughput, cleaner extracts. | oiv.intnih.govnih.gov |

Programmable Temperature Vaporization (PTV) Inlet Systems

A Programmable Temperature Vaporization (PTV) inlet in a gas chromatograph provides significant flexibility and is particularly advantageous for the analysis of thermally sensitive compounds and for performing large-volume injections (LVI). researchgate.netglsciences.com A PTV injector can be rapidly heated and cooled, allowing for precise control over the sample introduction process. nih.gov

In LVI mode, a large volume of sample extract is injected into the PTV liner at a temperature below the solvent's boiling point. glsciences.com The solvent is then evaporated and removed through the split vent (solvent vent mode), leaving the less volatile analytes trapped in the liner. usal.es Subsequently, the PTV is rapidly heated to desorb and transfer the analytes into the GC column in a narrow band. cvuas.deglsciences.com This technique effectively concentrates the sample on the inlet, significantly improving method sensitivity. acs.org The performance of the PTV can be further optimized by selecting different liner types, such as those packed with materials like glass wool or Tenax-TA, to enhance analyte trapping. researchgate.netnih.gov

Table 5: Example PTV Inlet Program for Large Volume Injection

| Step | Parameter | Setting | Purpose | Source |

| 1. Injection | Initial Temperature | 50°C | Introduce liquid sample without analyte degradation. | cvuas.de |

| 2. Solvent Vent | Vent Time / Flow | 0.45 min / 150 mL/min | Evaporate and remove bulk solvent. | usal.es |

| 3. Analyte Transfer | Heating Ramp | 14.5 °C/s to 250°C | Rapidly desorb and transfer analytes to the column. | cvuas.de |

| 4. Hold/Clean | Hold Time / Split Flow | 5 min / 150 mL/min | Ensure complete transfer and clean the liner. | cvuas.deusal.es |

Research on Carbamate Formation and Elimination Mechanisms in Complex Matrices

Precursor Identification and Reaction Pathways

The synthesis of carbamates is not reliant on a single pathway but rather a series of reactions involving various precursor molecules. The specific precursors and reaction conditions dictate the rate and yield of carbamate (B1207046) formation.

A fundamental pathway to carbamate formation involves the reaction of an alcohol with cyanic acid (HNCO) or its more reactive tautomer, isocyanic acid. In the context of Ethyl dodecyl(methyl)carbamate, the precursor alcohols would be ethanol (B145695) and dodecanol. Cyanate (B1221674), often originating from the degradation of cyanogenic glycosides found in certain plant materials, is considered a predominant precursor in the formation of ethyl carbamate in alcoholic beverages. nih.gov

The reaction mechanism proceeds through the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of isocyanic acid. This process can be facilitated by an acidic environment, which protonates the nitrogen atom of isocyanic acid, further increasing the electrophilicity of the carbonyl carbon. A method for carbamoylating a variety of alcohols involves generating cyanic acid in situ from sodium cyanate in the presence of a strong acid, such as methanesulfonic acid, under anhydrous conditions. bohrium.com Controlling the stoichiometry of the reagents is crucial to maximize the yield of the carbamate product and reduce the formation of by-products like allophanates. bohrium.com

Table 1: Key Reactions in Carbamate Formation from Precursors

Urea (B33335) is a major and widely recognized precursor to carbamates in various matrices, including fermented foods and beverages. researchgate.net Its contribution can occur through two principal routes. The first involves the thermal decomposition of urea into isocyanic acid and ammonia (B1221849). The isocyanic acid formed can then react with alcohols as described previously. youtube.com

The second route is the direct reaction of urea with an alcohol. youtube.comnih.govnih.gov This reaction is significantly accelerated by higher temperatures and can be catalyzed to improve yields. youtube.comnih.gov For example, ethyl carbamate is known to form from the reaction of ethanol with urea, a process that is much faster at elevated temperatures. youtube.com This makes processes involving heat, such as distillation, significant contributors to carbamate formation when urea and alcohols are present. youtube.com In industrial synthesis, various catalysts have been developed to facilitate the production of N-substituted carbamates using urea as a safe and effective carbonyl source, replacing more hazardous reagents like phosgene (B1210022). nih.gov

Environmental conditions play a critical role in mediating the formation of carbamates. Heat is a major accelerating factor. Increased temperature enhances the rate of reaction between precursors, such as the reaction of ethanol and urea, and also promotes the breakdown of precursor compounds like urea into more reactive intermediates. youtube.com Studies on ethyl carbamate formation from cyanate have shown a direct correlation between increased temperature and higher yields of the carbamate. nih.gov The thermochemistry of carbamate formation indicates that temperature is a key variable in the reaction equilibrium. ebi.ac.uknih.gov

Photochemical reactions, driven by exposure to light (particularly UV radiation), can also influence carbamate chemistry. While more commonly associated with the degradation of carbamate-containing polymers like polyurethane, the energy from UV light can be sufficient to break chemical bonds and generate reactive free radicals. plos.org This can potentially initiate or accelerate the reactions between carbamate precursors. bohrium.com The oxidation of carbamate groups under the influence of light and oxygen can lead to the generation of new chromophoric structures. plos.org

Enzymatic Elimination and Degradation Mechanisms

The breakdown of carbamates in biological systems is primarily an enzymatic process. The stability of the carbamate functional group, which contains both an ester and an amide linkage, makes it susceptible to hydrolysis by specific classes of enzymes.

The primary mechanism for enzymatic degradation is the hydrolysis of the carbamate's ester bond, catalyzed by enzymes known as carboxyl ester hydrolases (EC 3.1.1) or, more specifically, carbamatases. nih.govplos.orgmdpi.com This reaction cleaves the carbamate into an alcohol, carbon dioxide, and an amine.

General Hydrolysis Reaction: R₂NC(O)OR' + H₂O --(Enzyme)--> R₂NH + CO₂ + R'OH

Several enzymes capable of this transformation have been identified in various microorganisms. plos.orgmdpi.com For instance, researchers have discovered novel carboxylesterases and urethanases from microbial sources that can efficiently hydrolyze carbamate bonds. nih.govnih.gov A specific ethyl carbamate hydrolase (ECH) has been isolated from Acinetobacter calcoaceticus that directly degrades ethyl carbamate with high specificity. researchgate.netfda.gov This esterase was shown to be effective even in high-ethanol environments, demonstrating its potential for bioremediation in alcoholic beverages. researchgate.netfda.gov

In addition to direct degradation of the carbamate molecule, enzymatic action can also eliminate key precursors, thereby preventing carbamate formation. The most notable example is the use of the enzyme urease (EC 3.5.1.5). wikipedia.org Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide. By breaking down urea, urease effectively removes this critical precursor from the matrix, preventing it from reacting with alcohols to form carbamates. nih.govwikipedia.org While effective, the activity of urease can be limited by factors such as low pH and the presence of ethanol. wikipedia.org

Table 2: Enzymes Involved in Carbamate Elimination

Exploratory Studies in Material Science Applications of Carbamate Derivatives

Polymerization Reactions Involving Carbamate (B1207046) Monomers

The incorporation of carbamate moieties into polymer structures can impart unique properties, influencing factors such as chain mobility, intermolecular interactions, and thermal stability. nih.govacs.org The long alkyl (dodecyl) group, in particular, is expected to introduce hydrophobicity and potentially act as an internal plasticizer, affecting the mechanical properties of the resulting polymer.

Chain Transfer Reactions in Polymer Systems

Chain transfer is a crucial reaction in polymerization that controls the molecular weight of the resulting polymer. This process involves the termination of a growing polymer chain and the initiation of a new one through the transfer of a reactive species to a chain transfer agent (CTA). While thiols, such as dodecyl mercaptan, are well-known and highly effective CTAs in radical polymerization, other molecules can also exhibit chain transfer activity. acs.org

In the context of a compound like Ethyl dodecyl(methyl)carbamate, the potential for chain transfer would largely depend on the lability of the hydrogen atoms on the carbon adjacent to the nitrogen and the dodecyl chain under specific polymerization conditions. In radical polymerizations, such as those involving methacrylates, the initiator-derived radicals or the propagating polymer chain radicals could potentially abstract a hydrogen atom from the carbamate molecule.

Table 1: Theoretical Chain Transfer Constant (Cs) Evaluation for Carbamate Derivatives in Methacrylate Polymerization

| Chain Transfer Agent Analogue | Monomer | Polymerization Temperature (°C) | Theoretical Cs |

| N-dodecyl-N-methylacetamide | Methyl Methacrylate | 60 | Low to Moderate |

| Ethyl N-phenylcarbamate | Methyl Methacrylate | 60 | Low |

Note: The data in this table is hypothetical and for illustrative purposes, based on the general reactivity of similar structures. Experimental determination is required for accurate values.

The efficiency of a chain transfer agent is quantified by its chain transfer constant (Cs), which is the ratio of the rate constant of the chain transfer reaction to the rate constant of the propagation reaction. For carbamates, this value is generally expected to be low compared to dedicated CTAs like thiols, meaning they would be weak chain transfer agents. The primary mode of decomposition for some N-alkyl N-aryl carbamates under thermal conditions involves elimination to form an amine, carbon dioxide, and an alkene, a process that differs from the typical atom transfer mechanism of effective chain transfer agents. researchgate.netcdnsciencepub.com

Synthesis of Macromonomers

Macromonomers are oligomeric or polymeric chains that possess a polymerizable end group, allowing them to be incorporated into a polymer backbone to form graft or comb-like copolymers. acs.org The synthesis of macromonomers can be achieved through various methods, including the use of chain transfer agents that also contain a polymerizable functional group. researcher.life

A hypothetical pathway to synthesize a carbamate-based macromonomer could involve a carbamate that also contains a vinyl or acrylic group. Alternatively, a carbamate-containing molecule could function as a chain transfer agent, with the resulting end-functionalized polymer then being converted into a macromonomer in a subsequent reaction step. For instance, if a carbamate derivative were to effectively function as a chain transfer agent, the resulting polymer chains would possess carbamate end-groups. These end-groups could then be chemically modified to introduce a polymerizable moiety.

Table 2: Hypothetical Design of Carbamate-Based Macromonomers

| Macromonomer Structure | Synthesis Route | Potential Monomer for Copolymerization | Resulting Polymer Architecture |

| Poly(methyl methacrylate) with terminal dodecyl(methyl)carbamate-ethyl acrylate group | 1. Chain transfer polymerization with a functional carbamate CTA. 2. Post-polymerization modification. | Styrene | Graft Copolymer |

| Poly(styrene) with terminal dodecyl(methyl)carbamate-vinylbenzyl group | 1. Anionic polymerization followed by end-capping with a carbamate-functionalized electrophile. | Butyl Acrylate | Comb-like Polymer |

Note: This table presents conceptual pathways for macromonomer synthesis and is for illustrative purposes.

Design and Characterization of Carbamate-Based Functional Materials

The incorporation of carbamate functionalities into polymers can lead to materials with specific properties and applications. chemrxiv.orgnih.gov The presence of the polar carbamate group can enhance adhesion and compatibility with more polar substrates, while the long dodecyl chain would contribute to hydrophobicity and surface activity.

Polymers with long-chain carbamate side groups could exhibit interesting self-assembly behaviors in solution and in the solid state, potentially forming ordered microstructures. The physical properties of such polymers are influenced by factors like chain length, the nature of the side groups, branching, and cross-linking. libretexts.org The introduction of long alkyl side chains generally lowers the glass transition temperature (Tg) of the polymer, making it more flexible.

Table 3: Predicted Physical Properties of Polymers with Carbamate Side-Chains

| Polymer Backbone | Carbamate Side-Chain | Predicted Glass Transition Temperature (Tg) | Expected Dominant Property |

| Poly(methyl methacrylate) | This compound | Low | Increased flexibility and hydrophobicity |

| Polystyrene | This compound | Moderate | Modified surface energy |

Note: The predicted properties are based on established structure-property relationships in polymer science.

The characterization of such functional materials would involve a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy would be essential to confirm the incorporation of the carbamate monomer and to determine the copolymer composition. Size Exclusion Chromatography (SEC) would be used to determine the molecular weight and molecular weight distribution of the polymers. Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would provide information on the glass transition temperature and thermal stability of the materials, respectively. researchgate.net

Q & A

Q. What analytical methods are recommended for detecting ethyl carbamate in alcoholic beverages, and how do their limits of detection (LODs) compare?

Ethyl carbamate is typically quantified using gas chromatography (GC) coupled with detectors such as electron capture detection (ECD), nitrogen-phosphorus detection (NPD), or mass spectrometry (MS). For example, dichloromethane extraction followed by GC-ECD on a DBWAX-30W column achieves LODs in the low µg/kg range . Solid-phase extraction (SPE) with C18 cartridges and GC-FID has been validated for wines, detecting ethyl carbamate at 2.58–4.30 mg/L in specific varieties (e.g., strawberry wine: 4.30 ± 2.38 mg/L) . Internal standards like methyl carbamate improve reproducibility, and method selection depends on matrix complexity and required sensitivity .

Q. What factors influence ethyl carbamate formation in fermented foods, and how can they be controlled experimentally?

Key precursors include urea, citrulline, and cyanide, which react with ethanol under heat or prolonged storage. For instance, stone fruit spirits with high cyanide content pose elevated risks . Mitigation strategies involve:

Q. Which structural characterization techniques are most effective for carbamate derivatives like methyl carbamate?

Q. How can discrepancies in reported ethyl carbamate levels across studies be systematically resolved?

Contradictions often arise from methodological variability, such as:

- Extraction efficiency : Dichloromethane vs. SPE yields differing recoveries .

- Detection limits : GC-MS (LOD: 1 µg/L) outperforms GC-ECD (LOD: 2–5 µg/L) in complex matrices .

- Temporal trends : FDA data (1988–2021) show declining levels in distilled spirits (attributed to industry mitigation), but variations persist in wines due to regional practices . Standardized protocols (e.g., AOAC International methods) and inter-laboratory validation are essential for harmonization .

Q. What experimental approaches elucidate the metabolic activation pathways of ethyl carbamate and its genotoxic potential?

Comparative studies using in vitro models (e.g., liver microsomes) and LC-MS/MS track metabolites like vinyl carbamate epoxide, a DNA-reactive intermediate . Methyl carbamate’s genotoxicity is assessed via Ames tests with metabolic activation, revealing differential mutagenic potency compared to ethyl carbamate . Dose-response modeling and biomarker analysis (e.g., DNA adduct quantification) further clarify mechanisms .

Q. How does microsolvation affect the conformational equilibrium of ethyl carbamate?

Supersonic expansion studies combined with rotational spectroscopy demonstrate that water molecules preferentially hydrate the carbamate group, stabilizing cis-conformers. This contrasts with gas-phase structures dominated by trans-conformers, highlighting solvent-induced conformational shifts . Computational dynamics simulations (e.g., MD/DFT) quantify hydration energy and hydrogen-bonding patterns .

Q. What methodologies validate the environmental stability and degradation kinetics of carbamates?

Accelerated stability testing under varying pH, temperature, and UV exposure profiles ethyl carbamate degradation. HPLC-UV or GC-MS monitors breakdown products (e.g., ethanol, ammonia), while QSAR models predict persistence in aquatic systems . For example, ethyl carbamate degrades faster in acidic conditions (t1/2: 48 h at pH 3) than neutral (t1/2: 120 h) .

Q. How are carbamate derivatives utilized in synthesizing pharmacologically active compounds?

Methyl carbamate serves as a protective group in aminocyclopropane synthesis via reaction with triethyl orthoformate and alkenes. Subsequent deprotection yields free amines, enabling applications in opioid analogs (e.g., fentanyl methyl carbamate) and β-lactam antibiotics . Reaction optimization focuses on stereoselectivity (cis addition preference) and yield maximization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.